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Abstract

CHF-6366 is a novel inhaled dual-pharmacology molecule, acting as a potent Muscarinic M3
receptor Antagonist and a 32-Adrenergic receptor Agonist (MABA). Developed for the
treatment of respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), its
design incorporates a "super soft-drug"” concept. This approach ensures potent local activity
within the lungs while facilitating rapid systemic metabolism to less active metabolites, thereby
minimizing potential systemic side effects. This document provides a comprehensive overview
of the pharmacological profile of CHF-6366, detailing its binding affinity, functional potency, in
vivo efficacy, and metabolic stability. Experimental protocols for key studies are described, and
relevant signaling pathways are visualized.

Introduction

The combination of a muscarinic antagonist and a [32-agonist is a well-established therapeutic
strategy in the management of obstructive lung diseases.[1] By targeting two distinct pathways
that lead to bronchoconstriction, MABA compounds offer the potential for enhanced
bronchodilation. CHF-6366 represents an innovative approach in this class, designed for once-
daily administration with an optimized safety profile.[2][3] The molecule's unique "super soft-
drug"” characteristic is achieved through the incorporation of a metabolically labile ester group,
which is stable at the site of administration but is rapidly hydrolyzed systemically.[2][3]
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Mechanism of Action

CHF-6366 exhibits a dual mechanism of action:

o M3 Muscarinic Receptor Antagonism: It competitively inhibits the binding of acetylcholine to
M3 receptors on airway smooth muscle, preventing the intracellular calcium mobilization that
leads to muscle contraction.

e [32-Adrenergic Receptor Agonism: It stimulates 32-adrenergic receptors on airway smooth
muscle cells, activating adenylyl cyclase and increasing intracellular cyclic adenosine
monophosphate (CAMP) levels. This cascade results in smooth muscle relaxation.

The synergistic action of these two mechanisms leads to potent and sustained bronchodilation.

Pharmacological Data

The pharmacological activity of CHF-6366 has been characterized through a series of in vitro
and in vivo studies. The quantitative data from these studies are summarized in the tables
below.

Receptor Binding Affinity

The affinity of CHF-6366 for the human M3 muscarinic receptor and the human [32-adrenergic
receptor was determined using radioligand binding assays.

Receptor Radioligand Preparation pKi
[3H]-N-methyl CHO-K1 cell

Human M3 ) 104
scopolamine membranes
CHO-K1 cell

Human (32 [BH]-CGP 12177 11.4
membranes

Table 1: Binding Affinity of CHF-6366 for Human M3 and [32 Receptors.

In Vitro Functional Activity

The functional potency of CHF-6366 was assessed in isolated guinea pig trachea preparations.
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Potency (pA2 or

Assay Parameter Agonist/Antagonist EC50)
P

) Carbachol-induced )
M3 Antagonism ) Antagonist 9.9
contraction

_ Relaxation of pre- _
2 Agonism ) Agonist 9.2
contracted tissue

Table 2: Functional Potency of CHF-6366 in Isolated Guinea Pig Trachea.

In Vivo Bronchoprotective Effect

The bronchoprotective effect of CHF-6366 was evaluated in a guinea pig model of
acetylcholine-induced bronchoconstriction.

Administration Route Time Point ED50 (nmol/kg)
Intratracheal 2 hours 0.3
Intratracheal 24 hours 1.0

Table 3: In Vivo Bronchoprotective Effect of CHF-6366 in Guinea Pigs.

Metabolic Stability

The metabolic stability of CHF-6366 was assessed in liver microsomes and hepatocytes from
different species.
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Species Test System Half-life (t1/2, min)
Human Liver Microsomes <5

Rat Liver Microsomes <5

Dog Liver Microsomes <5

Human Hepatocytes 10

Rat Hepatocytes 7

Dog Hepatocytes 9

Table 4: Metabolic Stability of CHF-6366.

Experimental Protocols
Radioligand Binding Assays

o M3 Receptor Binding Assay: Membranes from Chinese Hamster Ovary (CHO-K1) cells
stably expressing the human M3 receptor were incubated with the radioligand [3H]-N-methyl
scopolamine and varying concentrations of CHF-6366. The reaction was carried out in a
buffer solution at room temperature and terminated by rapid filtration. The amount of
radioactivity bound to the membranes was quantified by liquid scintillation counting. Non-
specific binding was determined in the presence of an excess of a known M3 antagonist.

e (2 Receptor Binding Assay: Membranes from CHO-K1 cells stably expressing the human
32-adrenergic receptor were incubated with the radioligand [3H]-CGP 12177 and varying
concentrations of CHF-6366. The experimental conditions were similar to the M3 binding
assay. Non-specific binding was determined in the presence of an excess of a known (32-
agonist.

Isolated Guinea Pig Trachea Assay

Tracheal rings were isolated from male Dunkin-Hartley guinea pigs and mounted in organ
baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and
5% CO2. For the M3 antagonism assay, cumulative concentration-response curves to the
contractile agent carbachol were generated in the absence and presence of increasing
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concentrations of CHF-6366. For the 32 agonism assay, tracheal rings were pre-contracted
with a standard spasmogen, and then cumulative concentration-response curves to CHF-6366
were generated to assess its relaxant effect.

In Vivo Bronchoprotection in Guinea Pigs

Male Dunkin-Hartley guinea pigs were anesthetized and instrumented for the measurement of
pulmonary airflow resistance. Bronchoconstriction was induced by an intravenous challenge
with acetylcholine. CHF-6366 was administered intratracheally at various doses prior to the
acetylcholine challenge. The dose of CHF-6366 that produced a 50% inhibition of the
bronchoconstrictor response (ED50) was calculated at different time points post-administration.

Metabolic Stability Assays

o Liver Microsomes: CHF-6366 was incubated with liver microsomes from human, rat, and dog
in the presence of NADPH at 37°C. Aliquots were taken at various time points and the
reaction was quenched with an organic solvent. The concentration of the remaining parent
compound was determined by LC-MS/MS analysis to calculate the metabolic half-life.

o Hepatocytes: Cryopreserved hepatocytes from human, rat, and dog were incubated with
CHF-6366 at 37°C. Samples were collected at different time points, and the reaction was
terminated. The concentration of CHF-6366 was quantified by LC-MS/MS to determine the
metabolic half-life.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by CHF-6366.

Cell Membrane
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Caption: M3 Muscarinic Receptor Antagonism by CHF-6366.
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Caption: f2-Adrenergic Receptor Agonism by CHF-6366.
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Caption: Drug Discovery Workflow for CHF-6366.

Conclusion

CHF-6366 is a potent dual-pharmacology MABA compound with a well-defined in vitro and in
vivo pharmacological profile. Its high affinity for M3 and [32 receptors translates into potent
functional activity, leading to significant and long-lasting bronchoprotection in preclinical
models. The "super soft-drug"” design is supported by its rapid metabolism in liver preparations,
suggesting a low potential for systemic side effects. These characteristics make CHF-6366 a
promising candidate for the inhaled treatment of COPD and other respiratory diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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